molecular formula C14H20N2O3 B2510438 Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate CAS No. 84899-60-5

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate

Cat. No. B2510438
CAS RN: 84899-60-5
M. Wt: 264.325
InChI Key: QTULOXLTYMFRQZ-NSHDSACASA-N
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Description

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate (BPCEC) is a synthetic molecule belonging to the family of carbamate compounds. It is a highly versatile compound that has been used in a variety of scientific research applications, ranging from drug discovery to chemical synthesis. BPCEC has a wide range of biochemical and physiological effects, and is an attractive molecule for many laboratory experiments.

Scientific Research Applications

Enzymatic Inhibition Applications

  • Pseudomonas Lipase Inhibition : Benzene-di-N-substituted carbamates, including compounds similar in structure to Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate, have been synthesized and characterized as pseudo-substrate inhibitors of Pseudomonas species lipase. These compounds demonstrate that longer chain carbamates exhibit more potent inhibitory effects, highlighting the enzyme's insensitivity to different geometrical isomers of the carbamates Lin et al., 2007.

Synthetic Methodologies

  • Mechanochemical Synthesis : The use of 1,1′-Carbonyldiimidazole (CDI) as an eco-friendly acylation agent for the mechanochemical preparation of carbamates represents a sustainable method enhancing the reactivity of alcohol and carbamoyl-imidazole intermediate. This process yields anticonvulsant N-methyl-O-benzyl carbamate through a vibrational ball-mill, highlighting a novel method for carbamate synthesis Lanzillotto et al., 2015.

Mechanistic Studies in Organic Chemistry

  • C-H Amination Reactions : The development of chiral N-mesyloxycarbamate for rhodium-catalyzed stereoselective C-H amination reactions, producing chiral benzylic and propargylic amines, underscores the compound's role in facilitating highly selective synthetic transformations. This approach allows for the generation of free amines by cleaving the chiral reagent, which can also be recovered Lebel et al., 2012.

properties

IUPAC Name

benzyl N-[(2S)-1-oxo-1-(propylamino)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-9-15-13(17)11(2)16-14(18)19-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,15,17)(H,16,18)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTULOXLTYMFRQZ-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl N-[(1S)-1-(propylcarbamoyl)ethyl]carbamate

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